
Mosapride citrate dihydrate
Descripción general
Descripción
Chemical and Pharmacological Profile Mosapride citrate dihydrate (CAS: 156925-25-6; molecular formula: C₂₇H₃₅ClFN₃O₁₁; molecular weight: 632.04 g/mol) is a selective 5-hydroxytryptamine 4 (5-HT₄) receptor agonist . Structurally, it consists of a benzamide derivative with a citrate counterion and two water molecules in its crystalline form. X-ray diffraction studies confirm its monoclinic crystal structure (space group P2₁/c) with lattice parameters $a = 18.707(4)$ Å, $b = 9.6187(1)$ Å, $c = 18.2176(4)$ Å, and $\beta = 114.164(1)^\circ$ .
Mechanism of Action Mosapride enhances gastrointestinal (GI) motility by stimulating 5-HT₄ receptors on cholinergic neurons in the myenteric plexus, leading to acetylcholine release.
Therapeutic Applications Clinically, it is used to treat gastroesophageal reflux disease (GERD), chronic gastritis, diabetic gastroparesis, and functional dyspepsia . Its efficacy is demonstrated in reducing gastric transit time (GTT) and small bowel transit time (SBTT), improving capsule endoscopy completion rates without compromising diagnostic yield .
Pharmacokinetics
After oral administration, mosapride reaches peak plasma concentrations ($C{\text{max}}$) within 0.5–1 hour, with dose-proportional pharmacokinetics (5–40 mg) and a short elimination half-life ($t{½}$: 1.4–2.0 hours). Urinary excretion of the unchanged drug is minimal (0.1–0.4%), while its metabolite M-1 accounts for 7–11% .
Métodos De Preparación
Fundamental Reaction Mechanisms and Stoichiometric Considerations
Mosapride citrate dihydrate is synthesized via acid-base neutralization, where mosapride free base reacts with citric acid in a polar solvent. The reaction follows the stoichiometric equation:
The mole ratio of citric acid to mosapride free base is pivotal. Patent data indicate a range of 1:0.5 to 1:1.2 , with deviations outside this range leading to incomplete salt formation or excess unreacted citric acid . For instance, Example 1 of the patent used a 1:1 mole ratio, achieving a 95.45% yield but with 0.269% impurity D-II, whereas Example 2 employed a 1:0.6 ratio, reducing the impurity to undetectable levels despite a lower yield (84.21%) .
Solvent Systems and Temperature Optimization
Ethanol-Water Mixtures
A widely cited method involves dissolving mosapride free base in ethanol under reflux (70–75°C), followed by dropwise addition of citric acid dissolved in water . Seed crystals of this compound are introduced to initiate controlled crystallization. Gradual cooling to 5°C over multiple stages (50°C → 35°C → 5°C) ensures uniform crystal growth, yielding 97.2% pure product . Ethanol’s low polarity facilitates mosapride solubility, while water promotes citric acid dissociation, enhancing reaction efficiency.
Methanol-Water Systems
Methanol-based protocols, as described in Example 2 of the patent, involve refluxing mosapride free base in methanol, followed by citric acid addition in water at 40–45°C . This method prioritizes impurity control, with activated carbon filtration removing colored byproducts. Cooling to 5°C precipitates high-purity crystals (99.9%) with undetectable impurity D-II . Methanol’s higher volatility simplifies solvent removal during drying, though it necessitates stringent temperature control to avoid premature crystallization.
Aqueous Citric Acid Solutions
Early methods from U.S. Patent 4,870,074 used hot 10% aqueous citric acid to dissolve mosapride free base, followed by cooling to 0°C . While cost-effective, this approach risks hydrate instability due to rapid cooling, leading to variable moisture content (5–6%) and impurity levels up to 0.61% .
Crystallization and Drying Protocols
Crystallization kinetics significantly impact product quality. Slower cooling rates (e.g., 1°C/min) favor larger, purer crystals, while rapid cooling induces lattice defects. Post-crystallization, vacuum drying at 50–60°C reduces moisture content to 5–6%, critical for hydrate stability . Over-drying above 60°C risks dehydration, converting the dihydrate to an amorphous form.
Industrial-Scale Process Considerations
Scaling up requires addressing solvent recovery and mixing efficiency. Ethanol-water systems are preferred industrially due to ethanol’s recyclability via distillation. In contrast, methanol’s toxicity necessitates closed-loop systems. Patent Example 4 highlights a semi-continuous process where citric acid is added dropwise over 60 minutes, enabling better heat dissipation and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Mosapride citrate dihydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action
Mosapride citrate dihydrate stimulates the 5-HT4 receptors in the gastrointestinal tract, promoting the release of acetylcholine, which enhances gastric motility and accelerates gastric emptying. Unlike other prokinetic agents, it does not antagonize dopamine D2 receptors, minimizing central nervous system side effects .
Functional Dyspepsia
Mosapride citrate is commonly prescribed for functional dyspepsia, characterized by symptoms such as epigastric discomfort, bloating, and nausea. Its efficacy has been demonstrated in multiple studies, showing significant improvements in symptom relief compared to placebo treatments.
Gastroesophageal Reflux Disease (GERD)
In patients with GERD, mosapride aids in reducing reflux symptoms by enhancing esophageal motility and improving gastric emptying rates .
Pediatric Functional Constipation
A notable application of mosapride is in treating pediatric functional constipation. A retrospective study involving 18 children indicated that those treated with mosapride (0.3 mg/kg/day) alongside conventional laxatives showed significant improvement in bowel movement frequency compared to a control group .
Study Group | Bowel Movement Frequency (BMF) | Complete Remission Rate | Treatment Duration to CR |
---|---|---|---|
Mosapride Group | 0.5 times/week | 100% | 3 months |
Control Group | 2 times/week | 100% | 2 months |
Postoperative Nausea and Vomiting (PONV)
Mosapride has been shown to reduce the incidence of postoperative nausea and vomiting when administered preemptively. In a clinical trial involving patients undergoing total joint arthroplasty, those receiving mosapride experienced significantly lower rates of nausea compared to those receiving standard antiemetic therapy .
Veterinary Applications
In veterinary medicine, particularly for canines, mosapride is used to treat conditions associated with decreased gastrointestinal motility such as anorexia and vomiting. Clinical studies have demonstrated its effectiveness in improving appetite and reducing vomiting episodes in dogs suffering from these conditions .
Mecanismo De Acción
Mosapride citrate dihydrate exerts its effects by selectively stimulating the 5-HT4 receptors in the gastrointestinal nerve plexus. This stimulation increases the release of acetylcholine, which enhances gastrointestinal motility and accelerates gastric emptying.
Comparación Con Compuestos Similares
Mechanism and Receptor Selectivity
Compound | Primary Target | Secondary Targets | Key Metabolite Activity |
---|---|---|---|
Mosapride | 5-HT₄ agonist | None | 5-HT₃ antagonist (M-1 metabolite) |
Cisapride | 5-HT₄ agonist | 5-HT₃ antagonist, K⁺ channel blocker | None significant |
Tegaserod | 5-HT₄ agonist | 5-HT₁B/₁D partial agonist | None significant |
Metoclopramide | D₂ antagonist | 5-HT₃/4 agonist | None significant |
- Mosapride vs. Cisapride: While both are 5-HT₄ agonists, cisapride non-selectively stimulates motility across the entire GI tract (stomach to colon) and inhibits potassium channels, increasing cardiac arrhythmia risk. Mosapride selectively enhances upper GI motility (stomach and duodenum) without cardiac toxicity .
- Mosapride vs. Mosapride lacks D₂ activity, reducing neurological adverse effects .
Pharmacokinetic and Efficacy Profiles
*Data extrapolated from historical studies.
Formulation Innovations
Mosapride’s poor aqueous solubility (lipophilicity increases with pH up to 5.5 ) has driven advances like orodispersible tablets (disintegration time: 25–40 seconds with 4% crospovidone ) and nanoemulsions (92.33% drug release in 60 minutes ).
Synergistic Therapies
Combination with probiotics (e.g., Bifidobacterium quadruple viable tablets) enhances constipation treatment efficacy (relative risk: 1.23, 95% CI: 1.12–1.35) without increasing adverse events .
Actividad Biológica
Mosapride citrate dihydrate is a gastroprokinetic agent primarily used to enhance gastrointestinal motility. It acts as a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, which plays a significant role in regulating gastrointestinal functions. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.
Mosapride exerts its biological effects primarily through the following mechanisms:
- 5-HT4 Receptor Agonism : By stimulating 5-HT4 receptors in the gastrointestinal tract, mosapride enhances the release of acetylcholine, leading to increased gastrointestinal motility and gastric emptying .
- Dual Role in Gastric Emptying : Research indicates that mosapride can both enhance and inhibit gastric emptying depending on the dosage. At lower doses (0.1 to 3 mg/kg), it significantly enhances gastric emptying, while at higher doses (30 mg/kg), it inhibits this process due to its metabolite M1 acting as a 5-HT3 receptor antagonist .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : After oral administration, mosapride reaches peak plasma concentrations within 0.5 hours, with a half-life of approximately 1.5 hours. The maximum plasma concentration varies between male and female subjects .
- Metabolism : The major active metabolite, M1, also exhibits pharmacological activity, contributing to both prokinetic effects and anti-emetic properties .
Therapeutic Applications
This compound is primarily indicated for:
- Functional Dyspepsia : It alleviates symptoms associated with delayed gastric emptying.
- Gastroesophageal Reflux Disease (GERD) : By enhancing motility, it reduces reflux symptoms.
- Irritable Bowel Syndrome (IBS) : Its prokinetic effects help manage bowel motility issues .
Study on Gastric Emptying
A study evaluated the effects of mosapride on gastric emptying in conscious rats using breath tests with labeled acetic acid. Results showed that mosapride significantly enhanced gastric emptying at doses of 0.1 to 3 mg/kg but inhibited it at 30 mg/kg due to the antagonistic effects of its metabolite M1 .
Anti-emetic Effects
Research also highlights mosapride's potential as an anti-emetic agent. In studies involving Suncus murinus and dogs, mosapride effectively inhibited emesis induced by selective serotonin reuptake inhibitors (SSRIs). The ID50 values were determined to be 7.9 mg/kg for Suncus murinus and 1.1 mg/kg for dogs, indicating its efficacy in managing drug-induced nausea .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the molecular basis for Mosapride citrate dihydrate’s role in gastrointestinal motility studies?
this compound acts as a selective 5-HT₄ receptor agonist, stimulating acetylcholine release from enteric cholinergic neurons to enhance gastrointestinal motility . Methodologically, its activity can be validated using in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., measuring gastric emptying rates in rodents). Ensure proper controls, such as co-administration with 5-HT₄ antagonists, to confirm specificity .
Q. How can researchers verify the chemical identity of this compound given conflicting CAS numbers in literature?
Contradictory identifiers (e.g., CAS 156925-25-6 vs. 636582-62-2) arise from differing hydration states or salt forms. To resolve discrepancies:
- Use analytical techniques (e.g., NMR, HPLC-MS) to confirm molecular structure .
- Cross-reference regulatory documents (e.g., pharmacopeial monographs) for standardized specifications, such as the anhydrous vs. dihydrate forms .
Q. What are the recommended storage conditions to maintain this compound’s stability in experimental settings?
Store at 2–8°C in airtight, light-resistant containers to prevent hydration/dehydration and degradation. Pre-weigh aliquots to minimize repeated exposure to ambient conditions. Stability under experimental conditions (e.g., dissolved in DMSO or methanol) should be validated via HPLC at intervals relevant to the study duration .
Advanced Research Questions
Q. How can experimental designs account for variable acetylcholine release kinetics when assessing Mosapride’s efficacy?
To control for variability:
- Use tissue-specific acetylcholine biosensors in ex vivo intestinal preparations .
- Pair Mosapride with acetylcholinesterase inhibitors (e.g., neostigmine) to amplify signal detection in low-response models .
- Apply kinetic modeling to differentiate Mosapride’s direct receptor effects from secondary neurotransmitter modulation .
Q. What methodological strategies address discrepancies in reported pharmacokinetic (PK) data for this compound?
Discrepancies in PK parameters (e.g., half-life, bioavailability) may stem from formulation differences or species-specific metabolism. Mitigate by:
- Standardizing administration routes (e.g., oral gavage vs. intravenous) across studies.
- Using isotope-labeled Mosapride (e.g., deuterated analogs) in mass spectrometry to track metabolite profiles .
- Cross-validate findings with human CYP450 induction assays, as cytochrome interactions (e.g., CYP3A4) significantly impact PK .
Q. How can researchers optimize HPLC conditions for quantifying this compound in biological matrices?
Use a mobile phase of trisodium citrate buffer (pH 3.3), methanol, and acetonitrile (24:9:7 ratio) for optimal separation. Adjust flow rate to achieve a retention time of ~9 minutes. Validate method robustness by testing system suitability parameters: ≥4000 theoretical plates and ≤2.0 symmetry factor for Mosapride peaks . Include internal standards (e.g., structurally similar prokinetics) to correct for matrix effects .
Q. What comparative approaches are effective for evaluating Mosapride’s selectivity over other 5-HT₄ agonists (e.g., Cisapride)?
- Perform head-to-head receptor affinity assays using transfected cells expressing human 5-HT₄ receptors.
- Assess off-target effects via broad-spectrum GPCR screening panels.
- In in vivo models, compare prokinetic efficacy against adverse effect thresholds (e.g., cardiac arrhythmia risk linked to hERG channel inhibition) .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting toxicity profiles of this compound across studies?
Variability in toxicity data (e.g., ocular irritation vs. no observed effects) often reflects differences in exposure routes or purity. Resolve by:
- Validating compound purity via elemental analysis and residual solvent testing .
- Replicating studies under harmonized OECD/GLP guidelines for acute toxicity .
Q. What statistical frameworks are suitable for analyzing Mosapride’s dose-response relationships in motility studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare model fits. For small sample sizes, employ Bayesian hierarchical models to account for inter-individual variability .
Propiedades
Número CAS |
636582-62-2 |
---|---|
Fórmula molecular |
C27H35ClFN3O11 |
Peso molecular |
632.0 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
Clave InChI |
SLDCUFRDADJSBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Pictogramas |
Corrosive |
Sinónimos |
4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.